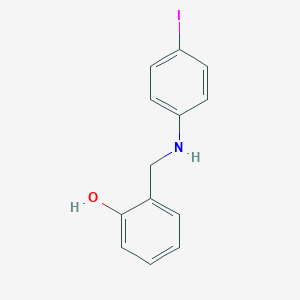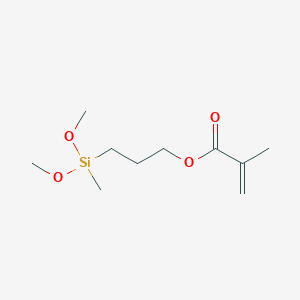
3-甲基丙烯酰氧基丙基二甲氧基硅烷
描述
Synthesis Analysis
The synthesis of 3-Methacryloxypropylmethyldimethoxysilane involves polycondensation reactions. For instance, one study detailed the polycondensation of [3-(methacryloxy)propyl]trimethoxysilane in bulk using formic acid, leading to the formation of silsesquioxanes with unique molar mass distributions and intramolecular cycles (Eisenberg et al., 2002). Another approach involved using methacrylate monomers as reactive solvents in the polycondensation process, yielding methacrylate-functionalized silsesquioxanes (Asmussen et al., 2010).
Molecular Structure Analysis
The molecular structure of polymers synthesized from 3-Methacryloxypropylmethyldimethoxysilane is characterized by an inorganic part resembling phyllosilicate structures and organic side chains linked through Si-C covalent bonds (Fukushima & Tani, 1996). This structure imparts unique properties to the resulting polymers.
Chemical Reactions and Properties
The chemical properties of 3-Methacryloxypropylmethyldimethoxysilane-based materials include reactions under acidic conditions leading to the formation of complex networks through hydrolysis and condensation (Morin et al., 2004). This process is essential for achieving the desired properties in the final materials.
Physical Properties Analysis
The physical properties of materials derived from 3-Methacryloxypropylmethyldimethoxysilane are influenced by various factors. For instance, the nanoscopic features of hybrid sols prepared through sol-gel processes were found to be influenced by different content ratios, pH levels, and more (Santilli et al., 2009).
科学研究应用
胶乳粒子制备: 用于制备壳层中含有有机硅氧烷的稳定的核-壳胶乳粒子。这涉及半连续种子乳液聚合,并产生具有拒水性的粒子 (Liu et al., 2008).
涂层薄膜: 该化合物用于在聚对苯二甲酸乙二醇酯、铝、不锈钢和玻璃等各种基材上创建涂层薄膜。这些涂层表现出高粘合强度,并且硬度和折射率会根据热处理而改变 (Gunji et al., 2001).
生物医学应用: 在生物医学研究中,它是明胶甲基丙烯酰 (GelMA) 水凝胶合成的一部分,由于其合适的生物学特性和可调节的物理特性,被广泛用于组织工程、药物和基因递送以及生物传感 (Yue et al., 2015).
牙科: 它提高了在牙科应用中与钛的粘合力,特别是与双酚-A-二缩水甘油二甲基丙烯酸酯 (Bis-GMA) 树脂。这个应用突出了它作为牙科偶联剂的潜力 (Matinlinna et al., 2005).
聚合物合成: 它在合成 2:1 型 3-(甲基丙烯酰氧基)丙基镁 (镍) 层状硅酸盐中是不可或缺的,从而产生具有独特结构和性能的新型有机/无机杂化聚合物 (Fukushima & Tani, 1996).
倍半硅氧烷形成: 它的缩聚用于产生倍半硅氧烷,其特点是通过各种光谱方法表征,并为聚合物科学提供了见解 (Eisenberg et al., 2002).
安全和危害
作用机制
Target of Action
3-Methacryloxypropylmethyldimethoxysilane, also known as 3-(Dimethoxy(methyl)silyl)propyl methacrylate, is primarily used as a silane coupling agent . Its primary targets are the surfaces of materials such as glass, metals, and ceramics. It plays a crucial role in enhancing the bonding between inorganic materials and organic polymers .
Mode of Action
The compound interacts with its targets through a process called silanization . The methacryloxypropyl group in the molecule interacts with organic polymers, while the trimethoxysilyl group reacts with inorganic surfaces. This dual reactivity allows the compound to form strong bonds between organic and inorganic materials .
Biochemical Pathways
The compound doesn’t directly affect any biochemical pathways as it’s primarily used in material science rather than biological systems. Its main function is to improve the adhesion between different materials .
Pharmacokinetics
As a material science compound, 3-Methacryloxypropylmethyldimethoxysilane doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its reactivity and stability can be influenced by factors such as ph, temperature, and the presence of moisture .
Result of Action
The result of the compound’s action is the formation of a strong bond between organic and inorganic materials. This can enhance the durability, strength, and performance of composite materials .
Action Environment
The action of 3-Methacryloxypropylmethyldimethoxysilane can be influenced by environmental factors. For instance, the presence of moisture can accelerate the hydrolysis of the trimethoxysilyl group, which can affect the bonding process . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .
属性
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)14-7-6-8-15(5,12-3)13-4/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNXXQIQIHFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
126906-17-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-(dimethoxymethylsilyl)propyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126906-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30932502 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methacryloxypropylmethyldimethoxysilane | |
CAS RN |
14513-34-9 | |
| Record name | 3-Methacryloxypropylmethyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Dimethoxymethylsilyl)propyl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA4MBY7DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Methacryloxypropylmethyldimethoxysilane in modifying dental acrylic resin?
A1: 3-Methacryloxypropylmethyldimethoxysilane acts as a coupling agent between cellulose and dental acrylic resin. [] It achieves this by forming chemical bonds with both materials. The silane group (Si-O) within its structure can react with hydroxyl groups on the cellulose surface, while the methacryloxy group can co-polymerize with the acrylic resin during the curing process. [] This "bridging" effect enhances the interaction between the filler (cellulose) and the matrix (acrylic resin), leading to improved mechanical properties.
Q2: How does the addition of 3-Methacryloxypropylmethyldimethoxysilane modified cellulose impact the mechanical strength of dental acrylic resin?
A2: Research indicates that incorporating cellulose modified with 3-Methacryloxypropylmethyldimethoxysilane can significantly increase the flexural strength of dental acrylic resin. [] This improvement is attributed to the formation of strong chemical bonds between the modified cellulose and the acrylic resin, as explained above. The study highlighted that simply facilitating even distribution of cellulose within the acrylic resin was not as effective as creating these chemical linkages. []
Q3: Are there alternative silane coupling agents for modifying cellulose in dental acrylic resin?
A3: While the provided research focuses on 3-Methacryloxypropylmethyldimethoxysilane, other silane coupling agents could potentially be used. The study does mention experimenting with Triethoxy(octyl)silane, but the results were not as promising for achieving the desired increase in flexural strength. [] Further investigation into the modification process using Triethoxy(octyl)silane or exploring other silane coupling agents could be beneficial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





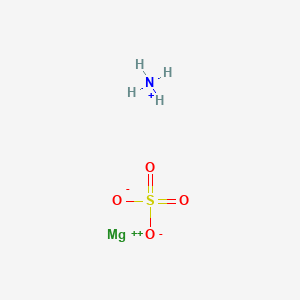
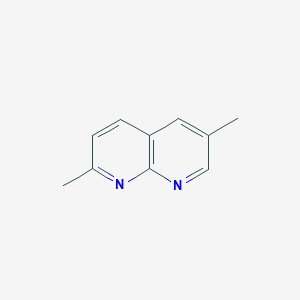
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


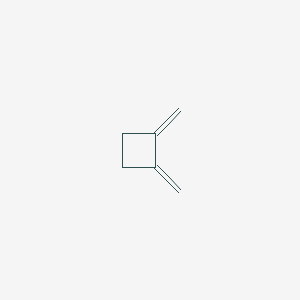
![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)


